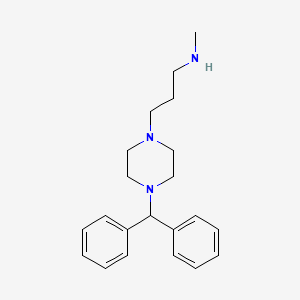![molecular formula C10H12N2O2 B1517053 3-[(3-Aminophenyl)methyl]-1,3-Oxazolidin-2-on CAS No. 1019443-34-5](/img/structure/B1517053.png)
3-[(3-Aminophenyl)methyl]-1,3-Oxazolidin-2-on
Übersicht
Beschreibung
3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes an oxazolidinone ring and a 3-aminophenyl group
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules or as a tool in biochemical assays.
Medicine: In the medical field, 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one has shown promise as a therapeutic agent. Its derivatives may be explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including adhesives and sealants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 3-aminophenylmethylamine with a suitable carbonyl compound under specific conditions. One common method is the cyclization of 3-aminophenylmethylamine with a diester or a diketone in the presence of a dehydrating agent to form the oxazolidinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Wirkmechanismus
The mechanism by which 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis by targeting specific enzymes. In anticancer applications, it may interfere with cellular pathways involved in tumor growth and proliferation.
Molecular Targets and Pathways: The compound may interact with various molecular targets, such as enzymes, receptors, or signaling molecules. The specific pathways involved will depend on the biological context and the desired therapeutic outcome.
Vergleich Mit ähnlichen Verbindungen
3-Aminophenylboronic Acid: Used in Suzuki-Miyaura coupling reactions.
3-Aminophenylacetic Acid: A structural analog with potential biological activity.
3-Aminophenol: An aromatic amine and phenol with different chemical properties.
Uniqueness: 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one stands out due to its unique oxazolidinone ring structure, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
IUPAC Name |
3-[(3-aminophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9-3-1-2-8(6-9)7-12-4-5-14-10(12)13/h1-3,6H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLOTZSOPLMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1516972.png)


![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)

![2-[(3-Methylbenzyl)thio]ethanol](/img/structure/B1516982.png)
![3-[(Carbamoylmethyl)sulfanyl]propanoic acid](/img/structure/B1516983.png)
![1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516984.png)

![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)



